molecular formula C17H20N2O2 B1676447 Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)- CAS No. 35470-53-2

Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)-

Cat. No.: B1676447
CAS No.: 35470-53-2
M. Wt: 284.35 g/mol
InChI Key: OSKZYLPFYNARRX-UHFFFAOYSA-N
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Description

Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)- is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol. It is also known by its IUPAC name, methyl 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate. This compound belongs to the ergoline family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)- typically involves the esterification of ergoline-8-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production involves stringent control of reaction conditions and purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various ergoline derivatives.

    Biology: It is studied for its potential biological activities, including interactions with neurotransmitter receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)- involves its interaction with specific molecular targets and pathways. It is known to bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various physiological effects, including changes in mood, perception, and cognition.

Comparison with Similar Compounds

Similar Compounds

    Lysergic acid diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.

    Ergotamine: An ergoline alkaloid used in the treatment of migraines.

    Methysergide: An ergoline derivative used as a prophylactic treatment for migraines.

Uniqueness

Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)- is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its methyl ester group enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-5,8,11,13,15,18H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKZYLPFYNARRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5143-94-2, 35470-53-2
Record name Methyl 6-methylergoline-8α-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.556
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHYL-ERGOLINE-8-CARBOXYLIC ACID METHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)-
Reactant of Route 2
Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)-
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Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)-
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Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)-
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Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)-
Reactant of Route 6
Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)-

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